molecular formula C9H16N2O B8011114 2-Methyl-2,6-diazaspiro[4.5]decan-3-one

2-Methyl-2,6-diazaspiro[4.5]decan-3-one

Cat. No.: B8011114
M. Wt: 168.24 g/mol
InChI Key: SMEDQQBBVYKYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2,6-diazaspiro[4.5]decan-3-one (CAS 1781167-69-8) is a high-purity spirocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C9H16N2O and a molecular weight of 168.24 g/mol . The spirocyclic scaffold of this compound is a key structural feature that rigidifies the molecule's conformation, which can reduce the entropy penalty upon binding to a protein target and potentially enhance affinity . Similar diazaspiro[4.5]decane cores have been identified as valuable frameworks for designing novel bioactive molecules. Research on analogous structures shows that the diazaspiro[4.5]decane motif is a privileged structure in drug discovery, serving as a core scaffold in the design of enzyme inhibitors . For instance, closely related derivatives have been explored as potential chitin synthase inhibitors with promising antifungal activities , and as potent, orally bioavailable inhibitors of targets like prolyl hydroxylase domain-containing protein 2 (PHD2) for the treatment of anemia . Other research into similar N-aryl diazaspirocyclic compounds indicates potential for targeting central nervous system disorders by modulating neurotransmitter release . This product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2,6-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-7-9(6-8(11)12)4-2-3-5-10-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEDQQBBVYKYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCCN2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conformational Analysis and Structural Elucidation of 2 Methyl 2,6 Diazaspiro 4.5 Decan 3 One

Spectroscopic Investigations for Conformational Preferences

Spectroscopic methods are invaluable tools for probing the conformational landscape and dynamic behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Studies and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and stereochemistry of organic molecules. For 2-Methyl-2,6-diazaspiro[4.5]decan-3-one, both ¹H and ¹³C NMR would provide critical information. The chemical shifts are sensitive to the electronic environment of each nucleus, and the coupling constants reveal through-bond connectivities and dihedral angles, which are essential for conformational assignment.

In ¹H NMR, the methyl group attached to the lactam nitrogen is expected to appear as a singlet in the range of 2.8-3.0 ppm. The protons on the carbon adjacent to the carbonyl group (C4) would likely resonate around 2.3-2.5 ppm, while the protons of the piperidine (B6355638) ring would exhibit complex splitting patterns in the 1.5-3.5 ppm region. The presence of the spiro center and the chair-like conformation of the piperidine ring would lead to distinct signals for axial and equatorial protons.

¹³C NMR spectroscopy would show a characteristic signal for the amide carbonyl carbon (C3) in the range of 170-175 ppm. clockss.org The spiro carbon (C5) would appear at a unique chemical shift, typically around 60-70 ppm. The carbons of the piperidine ring and the remaining carbons of the lactam ring would resonate in the aliphatic region (20-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH2.8 - 3.0 (s)30 - 35
CH ₂ (C4)2.3 - 2.5 (t)35 - 40
CH ₂ (Piperidine)1.5 - 3.5 (m)20 - 60
C=O (C3)-170 - 175
Spiro C (C5)-60 - 70

Note: These are predicted values based on typical chemical shifts for similar functional groups and structural motifs. Actual values may vary.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Structural Insights

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1680-1700 cm⁻¹. The exact position of this band can provide insights into the planarity and electronic environment of the lactam ring. researchgate.net

Other characteristic vibrational modes would include the C-N stretching vibrations of the amide and the piperidine ring, which would likely appear in the 1100-1300 cm⁻¹ range. The C-H stretching vibrations of the methyl group and the methylene (B1212753) groups of the rings would be observed around 2850-3000 cm⁻¹. The absence of a broad absorption in the 3200-3500 cm⁻¹ region would confirm the N-substituted nature of the secondary amine in the piperidine ring.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amide C=OStretching1680 - 1700
C-NStretching1100 - 1300
C-H (sp³)Stretching2850 - 3000

Note: These are predicted values based on typical IR frequencies for the respective functional groups.

X-ray Crystallography for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For this compound, an X-ray crystal structure would reveal precise bond lengths, bond angles, and torsion angles, allowing for an unambiguous determination of its solid-state conformation.

It is anticipated that the six-membered piperidine ring would adopt a stable chair conformation to minimize steric strain. The five-membered γ-lactam ring is expected to be nearly planar. The relative orientation of the two rings at the spiro junction is a key structural feature that would be precisely defined by X-ray crystallography. In similar diazaspiro compounds, the crystal packing is often stabilized by intermolecular hydrogen bonds involving the N-H group of the piperidine ring and the carbonyl oxygen of the lactam ring of an adjacent molecule, leading to the formation of supramolecular architectures. nih.gov

Theoretical and Computational Conformational Studies

Computational chemistry provides powerful tools to complement experimental studies by offering insights into the conformational preferences and energetic landscapes of molecules.

Molecular Modeling and High-Level Ab Initio Calculations for Conformational Energy Landscapes

Molecular modeling and high-level ab initio calculations can be used to explore the conformational energy landscape of this compound. By systematically rotating the rotatable bonds and performing energy calculations, a potential energy surface can be generated, revealing the low-energy conformers and the energy barriers between them. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate energies for different conformations. acs.org These calculations can help to predict the most stable conformer in the gas phase and provide a theoretical basis for interpreting the experimental results from NMR and IR spectroscopy.

Density Functional Theory (DFT) Calculations for Mechanistic Understanding and Conformational Analysis

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and properties of molecules due to its balance of accuracy and computational cost. nih.gov DFT calculations can be employed to optimize the geometry of various possible conformers of this compound and to calculate their relative energies. nih.gov Furthermore, DFT can be used to simulate vibrational frequencies, which can then be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands. nih.gov The calculated NMR chemical shifts from DFT can also be compared with experimental data to validate the proposed structure and conformation. nih.gov

Analysis of Ring Conformations within the Spiro[4.5]decane System (e.g., Chair Conformation)

The six-membered piperidine ring, analogous to cyclohexane (B81311), is expected to adopt a chair conformation to minimize torsional and angular strain. In related spiro[4.5]decane systems, such as N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide, the cyclohexane ring has been observed to exist in a distorted chair conformation. nih.gov This distortion arises from the steric demands of the spiro fusion and the substituents on the ring. For this compound, the piperidine ring is likewise anticipated to favor a chair conformation. The puckering parameters for the cyclohexane ring in the aforementioned related compound were determined to be Q = 0.585 (7) Å, θ = 2.7 (7)°, and φ = 132 (14)°. nih.gov While these exact values are specific to the studied derivative, they provide a reasonable approximation for the conformational space occupied by the piperidine ring in the title compound.

The five-membered pyrrolidinone ring is more flexible than the piperidine ring and typically adopts an envelope or twist conformation. In a similar thiazolidine (B150603) ring within a spiro[4.5]decane derivative, an envelope conformation was observed, with the sulfur atom at the flap position. nih.gov For the pyrrolidinone ring in this compound, an envelope conformation is also a likely low-energy state, with one of the carbon atoms or the nitrogen atom puckered out of the plane of the other four atoms.

Ring SystemPredicted ConformationBasis for Prediction
Piperidine RingChair ConformationMinimization of torsional and angular strain; observations in related spiro[4.5]decane structures. nih.gov
Pyrrolidinone RingEnvelope or Twist ConformationInherent flexibility of five-membered rings; observations in similar heterocyclic systems. nih.gov

Role of Intramolecular Interactions (e.g., Hydrogen Bonding) in Conformational Stabilization

Intramolecular hydrogen bonds (IMHBs) can play a crucial role in stabilizing specific conformations of a molecule. In this compound, the presence of a hydrogen bond donor (the N-H group of the piperidine ring) and a hydrogen bond acceptor (the carbonyl oxygen of the pyrrolidinone ring) creates the potential for an intramolecular hydrogen bond.

The formation of such a hydrogen bond would constrain the relative orientations of the two rings, leading to a more rigid and defined conformation. Studies on other molecules containing both amine and amide functionalities have shown that the propensity to form IMHBs can significantly influence their chemical and physical properties. unito.it The formation of an IMHB in this compound would likely involve the N-H group of the piperidine ring and the carbonyl oxygen. This interaction would contribute to the stability of a particular conformer, potentially influencing its biological activity and physicochemical characteristics. The strength of this hydrogen bond would be dependent on the N-H···O distance and the linearity of the bond angle. In a related compound, N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide, the conformation was noted to be stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov

Potential Intramolecular InteractionDonorAcceptorPotential Impact on Conformation
Hydrogen BondPiperidine N-HPyrrolidinone C=OStabilization of a specific conformer, leading to increased rigidity.

Conformational Flexibility and Intrinsic Rigidity within the Spirocyclic System

Spirocyclic systems are often considered to have a higher degree of rigidity compared to their open-chain or single-ring counterparts. This intrinsic rigidity arises from the spiro-fusion, which restricts the conformational freedom of both rings. However, some degree of conformational flexibility is still present.

The concept of spirocyclic systems offering a way to explore new conformational space has been noted in the development of foldamers. nih.gov The rigid yet tunable nature of spiro backbones allows for the design of molecules with specific three-dimensional shapes. The interplay between the chair conformation of the piperidine ring and the more flexible pyrrolidinone ring in this compound results in a molecule with a well-defined yet not entirely rigid structure. This limited flexibility can be crucial for its interaction with biological targets. The introduction of spirocycles can lead to novel helical conformations in oligomers, demonstrating their utility in controlling molecular shape. nih.gov

Applications of 2 Methyl 2,6 Diazaspiro 4.5 Decan 3 One and Its Congeners in Advanced Chemical Research

Role as Scaffolds in Medicinal Chemistry for Target-Oriented Compound Design

The application of diazaspiro[4.5]decanone scaffolds in medicinal chemistry is a prime example of target-oriented compound design, where the core molecular framework is systematically modified to achieve desired biological activity.

Rational drug design leverages the three-dimensional structure of biological targets to design molecules that are likely to bind to them. Scaffold-based discovery is a key strategy within this paradigm, where a central molecular structure (the scaffold) is identified as a privileged core for interacting with a specific family of targets. nih.gov The 2,8-diazaspiro[4.5]decan-1-one scaffold, a close congener of the title compound, has been successfully employed in such approaches.

For instance, researchers utilized virtual screening to identify 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound against receptor interaction protein kinase 1 (RIPK1), a key driver in inflammatory diseases. nih.gov Subsequent structural optimization, a hallmark of scaffold-based design, led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with potent RIPK1 inhibitory activity. nih.gov This process demonstrates how a core scaffold can be rationally elaborated to enhance potency and selectivity for a specific biological target. Another approach, termed 'top-down' scaffold remodeling, uses complexity-generating reactions to produce a core polycyclic scaffold which is then diversified through ring cleavage, expansion, or addition, creating libraries of structurally distinct compounds from a common precursor. nih.govwhiterose.ac.ukresearchgate.net

The success of high-throughput screening and drug discovery is contingent on the quality and diversity of small molecule libraries. whiterose.ac.uk There has been a significant shift towards creating libraries with a high degree of sp³ character to complement traditional, sp²-rich commercial libraries. nih.govresearchgate.net Molecules with higher sp³ fractions, and thus greater three-dimensionality, are believed to have a higher probability of success in clinical translation, partly because their out-of-plane substituents can better match the complex shapes of protein binding sites. bldpharm.com

Spirocyclic scaffolds like 2,6-diazaspiro[4.5]decan-3-one are ideal for this purpose. nih.gov Their rigid, non-planar structure provides a fixed three-dimensional framework, allowing appended functional groups to explore a wider volume of chemical space compared to their flat, aromatic counterparts. A "top-down" synthesis approach applied to diazaspirotricycles has been shown to generate libraries with significant scaffold diversity and distinct phenotypic effects, underscoring the value of 3D character in creating functionally diverse compound collections. whiterose.ac.ukresearchgate.net

Table 1: Advantages of 3D Scaffolds in Compound Library Design

FeatureDescriptionBenefit in Drug Discovery
High sp³ Character A higher fraction of sp³ hybridized carbon atoms compared to sp² carbons.Leads to more complex, three-dimensional molecular shapes, potentially improving binding affinity and specificity. bldpharm.com
Structural Rigidity The fused ring system limits conformational flexibility.Reduces the entropic penalty upon binding to a target and allows for the precise positioning of substituents. bldpharm.com
Novel Chemical Space Provides access to molecular architectures underrepresented in traditional screening libraries.Increases the probability of discovering novel biological activities and intellectual property. nih.gov
Scaffold Remodeling The core structure can be chemically modified via ring expansion, cleavage, or addition.Enables the creation of diverse libraries of related but structurally distinct compounds from a single precursor. nih.govresearchgate.net

Peptidomimetics are compounds designed to mimic the structure and function of peptides, while overcoming their inherent weaknesses, such as poor stability and cell permeability. A key structural motif in many protein-protein interactions is the β-turn, a region where the polypeptide chain reverses its direction. nih.gov

The 2,6-diazaspiro[4.5]decan-3-one scaffold incorporates a lactam (a cyclic amide), which is a component of the β-lactam ring found in famous antibiotics. utrgv.edu The rigid geometry of spiro-β-lactam systems can be used to mimic the constrained conformation of a β-turn. nih.gov By presenting substituents in a well-defined spatial arrangement, these scaffolds can effectively replicate the side-chain presentation of key amino acid residues in a native peptide turn, enabling them to disrupt or mimic protein-protein interactions. The Staudinger [2+2] ketene-imine cycloaddition is a key reaction for synthesizing such spiro-β-lactam structures. utrgv.edu

Insights into Biological Target Interaction Mechanisms (General Principles)

Derivatives of diazaspiro[4.5]decanone scaffolds have been investigated as modulators of various enzymes and receptors, demonstrating a broad range of potential therapeutic applications.

β-Lactamase: These enzymes are the primary cause of bacterial resistance to β-lactam antibiotics. mdpi.com They function by hydrolyzing the amide bond in the β-lactam ring. mdpi.com Inhibitors, often containing a β-lactam structure themselves, act by acylating the active site serine of the enzyme, forming a stable covalent adduct that renders the enzyme inactive. mdpi.com Spiro-β-lactams derived from diazaspiroketones represent a class of compounds with the potential to act as β-lactamase inhibitors. rsc.org

Glycosidase: Glycosidases are enzymes that hydrolyze glycosidic bonds in complex sugars. nih.gov Inhibitors are crucial for managing diseases like diabetes by delaying carbohydrate digestion. nih.gov A spirobicycloimidazoline, a diazaspiro congener, was synthesized as a potential specific inhibitor of glycosidases, demonstrating that the spirocyclic framework can be used to target the active site of these enzymes. nih.gov

LATS 1/2: Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) are core components of the Hippo signaling pathway, which regulates cell growth. nih.gov Small molecule inhibitors of LATS1/2 have been identified that promote cell proliferation, particularly in 3D cultures. nih.gov These inhibitors, such as GA-017, function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream targets. nih.gov A derivative of a Lats kinase inhibitor, TDI-011536, has been shown to be an effective blocker of Lats kinases at nanomolar concentrations. nih.gov

Table 2: Activity of Exemplary LATS Kinase Inhibitors

CompoundTargetIC₅₀Mechanism of Action
GA-017 LATS14.10 ± 0.79 nMCompetitive inhibition against ATP nih.gov
LATS23.92 ± 0.42 nMCompetitive inhibition against ATP nih.gov
TDI-011536 Lats KinasesNanomolar concentrationsBlocks the final kinases in the Hippo pathway nih.gov

Acetyl-CoA Cholesterol Acyltransferase (ACAT): ACAT is an intracellular enzyme responsible for cholesterol esterification. capes.gov.brnih.gov Its inhibition is a target for managing hypercholesterolemia. ACAT1 is understood to have both a substrate-binding site and an allosteric-activator site, and the stereochemistry of the sterol's 3-hydroxy group is critical for it to serve as a substrate. nih.gov A novel fungal metabolite, AS-183, was found to inhibit ACAT activity with an IC₅₀ value of 0.94 μM in an enzyme assay. capes.gov.brnih.gov

T-type Calcium Channels: These channels are involved in various physiological processes, and their blockers are used to treat conditions like hypertension. wikipedia.org In a clear example of rational design, it was hypothesized that a 2,8-diazaspiro[4.5]decan-1-one scaffold could effectively mimic a known 5-feature pharmacophore model for T-type channel antagonists. nih.gov Synthesized compounds based on this hypothesis were found to be potent T-type calcium channel inhibitors, validating the use of the diazaspiro scaffold for this target. nih.gov

The ability of a compound to bind to a biological receptor and modulate its activity is fundamental to its therapeutic effect. The rigid, three-dimensional nature of diazaspiro[4.5]decanone scaffolds allows for the optimization of binding affinities. bldpharm.com

The development of 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 kinase inhibitors provides a clear example. nih.gov Through structural optimization of the scaffold, a lead compound (compound 41) was identified that exhibited an IC₅₀ value of 92 nM, indicating high binding affinity. nih.govresearchgate.net Similarly, research on 1,9-diazaspiro[5.5]undecanes, another class of congeners, identified compounds with potent inhibitory activity against spleen tyrosine kinase (Syk) and leucine-rich repeat kinase 2 (LLRK2), with IC₅₀ values below 100 nM and 14 nM, respectively. nih.gov These examples show how the diazaspiro core can be decorated with different substituents to achieve high-affinity binding and selective modulation of diverse receptor and enzyme targets.

Table 3: Inhibitory Activities of Selected Diazaspiro Congeners

Compound ClassTargetKey Compound ExamplePotency (IC₅₀)
2,8-Diazaspiro[4.5]decan-1-onesRIPK1 KinaseCompound 4192 nM nih.govresearchgate.net
2,8-Diazaspiro[4.5]decan-1-onesT-type Calcium Channels-Potent Inhibition nih.gov
1,9-Diazaspiro[5.5]undecan-2-onesSyk KinaseCompound 27b< 100 nM nih.gov
1,9-Diazaspiro[5.5]undecan-2-onesLLRK2 KinaseCompound 2814 nM nih.gov
Fungal MetaboliteACATAS-1830.94 µM capes.gov.brnih.gov

General Modulation of Cellular Pathways

While direct studies on the cellular pathway modulation of 2-Methyl-2,6-diazaspiro[4.5]decan-3-one are not extensively documented in publicly available literature, research on closely related diazaspiro[4.5]decanone derivatives provides significant insights into their potential biological activities. These analogous compounds have been shown to interact with specific cellular targets, suggesting that the 2,6-diazaspiro[4.5]decan-3-one core can serve as a potent pharmacophore.

For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as inhibitors of chitin (B13524) synthase, a crucial enzyme in the formation of the fungal cell wall. nih.gov This inhibition disrupts the integrity of the cell wall, leading to potent and selective antifungal activity. nih.gov The ability of these compounds to target a pathway essential for fungal survival but absent in humans highlights the potential for developing selectively toxic therapeutic agents.

In a different biological context, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have demonstrated promising antiviral properties. nih.gov Certain compounds within this class were found to inhibit the replication of human coronavirus 229E. nih.gov This indicates that the spirocyclic scaffold can be tailored to interfere with viral replication processes, a critical area of drug discovery.

Furthermore, research into 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives has revealed anti-ulcer activity comparable to the proton-pump inhibitor omeprazole. researchgate.net This suggests that modifications of the diazaspiro[4.5]decane core can lead to compounds that modulate pathways involved in gastric acid secretion or mucosal protection.

The diverse biological activities observed in these closely related spirocyclic systems underscore the potential of the this compound scaffold to be developed into modulators of a wide array of cellular pathways, pending further investigation.

Broad Molecular Mechanisms of Action (e.g., Nucleophilic/Electrophilic Behavior, Cycloaddition Reactions in Biological Contexts)

The molecular mechanisms through which this compound and its congeners exert their effects are rooted in their inherent chemical reactivity. The presence of nitrogen and carbonyl functionalities within the spirocyclic framework imparts specific nucleophilic and electrophilic characteristics that can drive their interaction with biological macromolecules.

The nitrogen atoms in the diazaspiro[4.5]decane ring system can act as nucleophiles, particularly the secondary amine at the 6-position, which can participate in hydrogen bonding or covalent bond formation with biological targets. Conversely, the carbonyl group at the 3-position introduces an electrophilic carbon center, which can be susceptible to nucleophilic attack by amino acid residues within an enzyme's active site.

In the context of 1,3-diazaspiro[4.5]decane-2,4-diones , a related class of compounds, the N-3 position is noted to be more activated due to the presence of two adjacent carbonyl groups. mdpi.com This enhanced reactivity at a specific nitrogen atom highlights how the electronic environment of the spirocyclic core can be fine-tuned to direct its molecular interactions.

The synthesis of diazaspiro[4.5]decane scaffolds through domino reactions involving palladium catalysis and highly regioselective C-C coupling demonstrates the potential for these systems to participate in complex chemical transformations. nih.gov While not a direct biological mechanism, the ability to undergo such reactions underscores the chemical versatility of the scaffold. The potential for the diazaspiro[4.5]decanone core to engage in cycloaddition reactions within a biological context, while speculative, remains an intriguing area for future research, particularly in the design of covalent inhibitors or probes.

Structure-Activity Relationship (SAR) Studies on Spirocyclic Diazaspiro[4.5]decan-3-one Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of lead compounds. For spirocyclic diazaspiro[4.5]decan-3-one derivatives, these studies involve systematically modifying substituents on the core structure and evaluating the impact on their biological effects.

Research on analogous spirocyclic systems provides a clear illustration of how substituent modifications can profoundly influence molecular interactions and selectivity. In a study of 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives with anti-ulcer activity, the nature of the substituents on the nitrogen atoms was found to be critical for efficacy. researchgate.net For example, compounds with benzyl (B1604629) and dimethylaminopropyl or dibutylaminopropyl groups at the 8- and 4-positions, respectively, showed activity comparable to omeprazole. researchgate.net This suggests that the size and basicity of these substituents play a key role in the interaction with the biological target.

Similarly, in the development of antitubercular agents based on aza- and diazabiphenyl analogues, the replacement of phenyl groups with various nitrogen-containing heterocycles such as pyridine (B92270), pyridazine, pyrazine, or pyrimidine (B1678525) was explored to enhance solubility and maintain potency. nih.gov This strategy of "heterocycle-walking" demonstrated that a terminal pyridine or a proximal heterocycle could retain biological activity while improving physicochemical properties. nih.gov

The following table summarizes the impact of substituent modifications on the antifungal activity of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives against C. albicans.

CompoundSubstituent at N-8MIC (mmol/L) against C. albicans
4d 4-Fluorobenzyl0.04
4j 4-ChlorobenzylNot specified for C. albicans, but potent against A. fumigatus
4r 4-BromobenzylNot specified for C. albicans, but potent against A. fumigatus
Fluconazole -0.104
Polyoxin B -0.129
Data sourced from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors. nih.gov

This data clearly indicates that the nature of the substituent on the benzyl group at the N-8 position significantly influences the antifungal potency.

The rigid, three-dimensional structure of spirocyclic compounds is a key determinant of their biological activity. The specific conformation of a diazaspiro[4.5]decan-3-one derivative dictates how its functional groups are presented in space, which in turn affects its ability to bind to a biological target.

Conformational analysis, often performed using techniques like 2D NMR spectroscopy (COSY, NOESY, ROESY) in conjunction with quantum mechanics calculations, can help to determine the most stable conformation of a molecule. mdpi.com This information is invaluable for understanding how a molecule interacts with its target at the atomic level. For example, in silico molecular docking studies can be used to predict the binding mode of a particular conformer within the active site of a protein, and these predictions can be correlated with experimental biological activity.

Utility as Versatile Synthetic Building Blocks in Organic Synthesis

Beyond their potential as bioactive molecules, diazaspiro[4.5]decan-3-one derivatives are valuable as synthetic building blocks for the construction of more intricate molecular architectures. Their inherent structural features and functional handles provide a robust platform for further chemical elaboration.

The diazaspiro[4.5]decan-3-one scaffold contains multiple sites for chemical modification, including the nitrogen atoms and the carbon atoms adjacent to the carbonyl group. These sites can be functionalized to introduce new ring systems or to append other molecular fragments, leading to the synthesis of highly complex, drug-like molecules. researchgate.net

For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione demonstrates how a spirocyclic core can be constructed and subsequently serve as a template for further diversification. mdpi.com The methodology developed for this synthesis is presented as a general route for accessing N-1 monosubstituted spiro carbocyclic hydantoins, which are themselves a privileged class of scaffolds in medicinal chemistry. mdpi.com

Furthermore, the synthesis of complex molecules such as 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one showcases the utility of a diazaspiro[4.5]decane derivative as a key intermediate. mdpi.com In this multi-step synthesis, the diazaspiro[4.5]decane-2,4-dithione is elaborated through a series of reactions to ultimately yield a complex polycyclic system with potential biological activity. mdpi.com

The importance of azaspirocycles as building blocks is further underscored by their presence in a variety of natural products and FDA-approved drugs. researchgate.net The development of efficient synthetic routes to functionalized diazaspiro[4.5]decan-3-ones is therefore a critical endeavor for expanding the chemical space available to medicinal chemists and for enabling the discovery of new therapeutic agents.

Lack of Documented Applications in Asymmetric Transformations

Despite a thorough review of available scientific literature, there is currently no specific documented use of This compound or its close congeners as chiral auxiliaries or inducers in asymmetric transformations.

Chiral auxiliaries are essential tools in modern organic chemistry, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, which are themselves enantiomerically pure, create a chiral environment that directs the formation of a new stereocenter with high diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary is typically cleaved and can often be recovered for reuse. wikipedia.org

The application of various spirocyclic compounds, particularly those containing lactam rings, has been explored in asymmetric synthesis. For instance, different classes of spiro-β-lactams and bicyclic lactams have been successfully employed to induce chirality in a range of chemical reactions. However, specific research detailing the utility of the this compound scaffold in this context is not present in the surveyed chemical databases and research articles.

While the broader family of diazaspiro[4.5]decanes has been synthesized and investigated for biological activities, such as anticonvulsant properties, their role as chiral controllers in synthesis remains undocumented. nih.gov The inherent structural rigidity and defined three-dimensional shape of spirocyclic systems make them attractive candidates for applications in asymmetric catalysis, but the potential of this compound for this purpose has yet to be reported in peer-reviewed literature.

Further research would be required to determine if this compound can function effectively as a chiral auxiliary or inducer in asymmetric synthesis. Such studies would involve the development of an enantioselective synthesis for the chiral variants of the compound itself, followed by its application in stereoselective reactions like alkylations, aldol (B89426) reactions, or cycloadditions to assess its ability to control stereochemistry.

Advanced Spectroscopic Characterization Techniques for 2 Methyl 2,6 Diazaspiro 4.5 Decan 3 One

High-Resolution Nuclear Magnetic Resonance (NMR)

High-Resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. For 2-Methyl-2,6-diazaspiro[4.5]decan-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Detailed Structural Assignment

The ¹H NMR spectrum of this compound would reveal the chemical environment of each proton. The N-methyl group would likely appear as a singlet in the range of 2.5-3.0 ppm. The protons on the piperidine (B6355638) and pyrrolidinone rings would exhibit complex splitting patterns due to geminal and vicinal couplings.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactam would be the most downfield signal, typically appearing around 170-180 ppm. The spiro carbon, being a quaternary carbon, would also have a characteristic chemical shift.

Hypothetical ¹H NMR Data Table for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.40t, J = 7.0 Hz2HH-7
~3.25s2HH-4
~2.90t, J = 7.0 Hz2HH-10
~2.75s3HN-CH₃
~2.00t, J = 6.8 Hz2HH-1
~1.70m4HH-8, H-9

Hypothetical ¹³C NMR Data Table for this compound

Chemical Shift (δ) ppmAssignment
~175.0C-3 (C=O)
~65.0C-5 (Spiro)
~55.0C-1
~50.0C-4
~48.0C-7
~40.0C-10
~35.0N-CH₃
~25.0C-8
~24.0C-9

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Tautomerism Studies

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between the protons on adjacent carbons in the piperidine ring (H-7, H-8, H-9, H-10).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the N-methyl protons to the C-1 and C-4 carbons, and the H-1 and H-4 protons to the spiro carbon (C-5) and the carbonyl carbon (C-3). These correlations are instrumental in confirming the spirocyclic core structure.

Tautomerism, such as the potential for amide-imidol tautomerism, could also be investigated using these techniques by observing any exchange peaks or the presence of signals corresponding to the minor tautomeric form.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification

HRMS is an indispensable technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₈N₂O), the expected exact mass would be calculated and compared to the experimentally measured value.

Hypothetical HRMS Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺183.1492183.1495
[M+Na]⁺205.1311205.1314

The extremely close agreement between the calculated and found m/z values would provide strong evidence for the assigned molecular formula, leaving no ambiguity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-Methyl-2,6-diazaspiro[4.5]decan-3-one?

  • Answer : Synthesis typically involves spirocyclic ring formation via cyclization reactions. For example, aza-Michael addition or reductive amination can construct the diazaspiro core. Protecting group strategies (e.g., Boc protection, as seen in spirocyclic analogs ) are critical to prevent side reactions. Post-synthetic methylation at the 2-position requires controlled alkylation conditions to ensure regioselectivity. Isolation and purification often employ column chromatography or recrystallization, with purity verified by HPLC or LC-MS .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the spirocyclic structure, with key signals for the methyl group (δ ~1.2–1.5 ppm) and carbonyl (δ ~170–180 ppm).
  • X-ray crystallography : Single-crystal X-ray diffraction using SHELX for refinement and ORTEP-3 for visualization provides atomic-level conformation. WinGX software aids in data processing and validation.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Answer : Design accelerated stability studies by incubating the compound in buffers at varying pH (1–10) and temperatures (25–60°C). Monitor degradation via HPLC at regular intervals. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Compare results to structurally similar spirocyclic lactams .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters resolve conformational ambiguities in the spirocyclic core?

  • Answer : The Cremer-Pople method defines ring puckering using amplitude (qq) and phase (ϕ\phi) coordinates . For the six-membered ring in this compound, apply this framework to crystallographic data to quantify deviations from planarity. Computational tools (e.g., Gaussian or ORCA) can model pseudorotational pathways and energy barriers, revealing flexibility relevant to biological activity .

Q. What strategies address contradictions in crystallographic refinement, such as disordered atoms or twinning?

  • Answer :

  • Disorder : Use SHELXL’s PART instruction to model split positions, refining occupancy factors iteratively .
  • Twinning : Apply the Hooft parameter in SHELXL to handle twinned datasets. Validate with R-factor metrics and difference Fourier maps .
  • Cross-validate results with spectroscopic data (e.g., NMR NOE correlations) to confirm spatial arrangements .

Q. How do electronic effects of substituents on the diazaspiro ring influence ligand-receptor interactions in drug design?

  • Answer :

  • Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to map nucleophilic/electrophilic regions.
  • Structure-activity relationships (SAR) : Compare methyl-substituted analogs (e.g., 8-methyl vs. 2-methyl derivatives ) in binding assays. The 2-methyl group may sterically hinder interactions or alter hydrogen-bonding capacity.
  • MD simulations : Track conformational dynamics in solvated systems to identify bioactive conformers .

Methodological Considerations for Data Analysis

Q. How should researchers analyze conflicting bioactivity data between in vitro and in vivo studies for this compound?

  • Answer :

  • Pharmacokinetic factors : Evaluate metabolic stability (e.g., CYP450 assays) and plasma protein binding. The spirocyclic structure may confer resistance to hydrolysis but poor membrane permeability .
  • Dose-response reconciliation : Use Hill equation modeling to align EC50_{50} values across assays. Adjust for species-specific differences in receptor affinity .

Q. What are best practices for validating synthetic intermediates to ensure batch-to-batch consistency?

  • Answer :

  • QC protocols : Mandate 1^1H NMR, LC-MS, and elemental analysis for each batch.
  • Crystallographic standards : Establish reference XRD patterns for key intermediates to detect polymorphic variations .
  • Stability profiling : Monitor intermediates under storage conditions (-20°C, inert atmosphere) to prevent degradation .

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